3,3-Diphenyldihydrofuran-2(3H)-one

説明

Significance of Dihydrofuranone Scaffolds in Organic Chemistry

The dihydrofuranone scaffold, particularly the γ-butyrolactone ring system, is a privileged structural motif in organic chemistry. orgsyn.org This five-membered heterocyclic core is prevalent in a vast array of natural products that exhibit a wide spectrum of biological activities. nih.govlibretexts.org Consequently, these scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as foundational building blocks for the synthesis of therapeutic agents. rug.nl The structural rigidity and stereochemical complexity that can be incorporated into the dihydrofuranone ring allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.gov

Furthermore, dihydrofuranones are versatile synthetic intermediates. nih.gov Their inherent functionality allows them to participate in various chemical transformations, including cycloaddition reactions, to construct more complex molecular architectures. rsc.orgnih.govnih.gov Modern synthetic methods, including photoredox and organo-catalyzed reactions, continue to be developed to access highly substituted and functionalized dihydrofuranones, highlighting the ongoing importance of this class of compounds. nih.govacs.org

Historical Context of 3,3-Diphenyldihydrofuran-2(3H)-one Research

The study of γ-butyrolactones dates back to early investigations into natural product chemistry. orgsyn.org The synthesis of substituted lactones has been a topic of interest for well over a century, with foundational reactions like the Reformatsky reaction, discovered in 1887, providing early pathways to related β-hydroxy esters which can be precursors to lactones. byjus.comnih.govorganic-chemistry.org Research into 3,3-disubstituted γ-butyrolactones, such as this compound, gained momentum as synthetic methodologies became more sophisticated. The development of methods using organozinc reagents, for instance, expanded the scope of accessible structures. nih.govorganic-chemistry.org

The specific compound this compound emerged as a commercially relevant intermediate with the synthesis of the antidiarrheal agent loperamide, which was first synthesized in 1969. wikipedia.org This application underscored the utility of this particular disubstituted lactone as a key building block in the pharmaceutical industry.

Scope and Research Trajectories of this compound

Current research involving this compound is primarily centered on its role as a precursor in multi-step organic syntheses. Its most notable application remains in the industrial production of loperamide. wikipedia.org The gem-diphenyl substitution at the α-position of the lactone provides a unique structural and electronic environment, making it a valuable starting material for creating quaternary carbon centers.

Future research trajectories will likely follow two main paths. The first involves the development of new, more efficient, and sustainable methods for its synthesis. acs.orgsemnan.ac.ir The second path focuses on utilizing this compound as a scaffold to create novel, complex molecules with potential applications in medicinal chemistry beyond its established use. rug.nl The exploration of its reactivity and its incorporation into diverse molecular frameworks continues to be an area of interest for synthetic chemists.

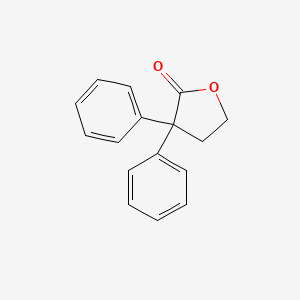

Structure

2D Structure

特性

IUPAC Name |

3,3-diphenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQJWIUKHLVISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241895 | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-89-8 | |

| Record name | Dihydro-3,3-diphenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3,3 Diphenyldihydrofuran 2 3h One

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Melting Point | 77-79 °C |

| Boiling Point | 411.2 °C at 760 mmHg |

| Density | 1.173 g/cm³ |

| Flash Point | 173.5 °C |

| CAS Number | 956-89-8 |

This table was compiled from data found in multiple sources.

Synthesis of 3,3 Diphenyldihydrofuran 2 3h One

The synthesis of 3,3-disubstituted-γ-butyrolactones can be achieved through various organic reactions. One common strategy involves the reaction of a diphenyl-substituted nucleophile with a three-carbon electrophile that contains a leaving group or a precursor to the lactone ring. A prominent method is the condensation of diphenylacetonitrile (B117805) with a suitable electrophile in the presence of a strong base like sodium hydride. google.com This generates a carbanion that can then undergo nucleophilic attack and subsequent cyclization to form the lactone ring. Another established approach is the Reformatsky reaction, which utilizes an organozinc reagent formed from an α-haloester to react with a carbonyl compound. byjus.comorganic-chemistry.org While not a direct synthesis of the title compound, variations of this reaction are fundamental to forming the core structure.

Advanced Structural Characterization and Spectroscopic Elucidation of 3,3 Diphenyldihydrofuran 2 3h One

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

The precise solid-state structure of 3,3-Diphenyldihydrofuran-2(3H)-one has been unequivocally determined by single-crystal X-ray diffraction. Crystallographic data, available from the Crystallography Open Database (COD) under the identifier 7049518, provides a detailed atomic-level view of the molecule in its crystalline form. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| COD ID | 7049518 |

| Molecular Formula | C₁₆H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334 |

| b (Å) | 10.056 |

| c (Å) | 12.553 |

| α (°) | 90 |

| β (°) | 108.79 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

Note: The crystallographic data presented here is based on the information available in the Crystallography Open Database. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

NMR spectroscopy provides invaluable insights into the structure of this compound in solution, offering details on the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.2 and 7.5 ppm. The methylene protons of the dihydrofuranone ring give rise to distinct signals. The protons at the C4 position, adjacent to the oxygen atom, are expected to resonate at a different chemical shift compared to the protons at the C5 position, which are adjacent to the carbonyl group. The integration of these signals confirms the number of protons in each environment.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Aromatic protons (C₆H₅) |

| ~4.30 | t | 2H | -CH₂- (C5) |

| ~2.70 | t | 2H | -CH₂- (C4) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. 'm' denotes a multiplet and 't' denotes a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the lactone ring is typically observed at a significantly downfield chemical shift, often in the range of 170-180 ppm. The quaternary carbon atom at the C3 position, bonded to the two phenyl groups, also shows a characteristic downfield shift. The carbons of the phenyl rings appear in the aromatic region (typically 120-140 ppm), while the methylene carbons of the dihydrofuranone ring resonate in the upfield region of the spectrum.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O (C2) |

| ~140 | Quaternary aromatic carbons (C-ipso) |

| ~128 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~66 | -CH₂- (C5) |

| ~55 | Quaternary C3 |

| ~35 | -CH₂- (C4) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

A strong absorption band is observed in the region of 1770-1780 cm⁻¹, which is characteristic of the C=O stretching vibration of a five-membered lactone (γ-lactone). The presence of the aromatic phenyl groups is confirmed by the appearance of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group typically appear in the 1200-1100 cm⁻¹ range.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1775 | Strong | C=O Stretch (γ-lactone) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1180 | Strong | C-O Stretch |

Note: The wavenumbers are approximate.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry provides the precise molecular mass of this compound, confirming its elemental composition of C₁₆H₁₄O₂. The experimentally determined monoisotopic mass will be in very close agreement with the calculated value of 238.0994 g/mol . nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is expected at m/z 238. A prominent fragmentation pathway likely involves the loss of a C₆H₅ radical, leading to a fragment ion at m/z 161. Another significant fragmentation could be the loss of CO₂ from the lactone ring. The base peak in the GC-MS data is observed at m/z 193, with other significant peaks at m/z 194 and 115, providing further clues to the fragmentation pathways. nih.gov

Table 5: HRMS Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 238 | [C₁₆H₁₄O₂]⁺ (Molecular Ion) |

| 194 | [M - CO₂]⁺ |

| 193 | [M - CO₂ - H]⁺ |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 115 | [C₉H₇]⁺ (Indenyl cation) |

Note: The fragmentation pattern is a proposed pathway and may vary depending on the ionization method and energy.

Computational Chemistry and Theoretical Investigations of 3,3 Diphenyldihydrofuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3,3-Diphenyldihydrofuran-2(3H)-one. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to predicting the molecule's reactivity.

Detailed Research Findings: Theoretical studies on similar furanone structures reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of chemical reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenyl groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the lactone ring, marking it as the primary site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijsrset.com In this molecule, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and a site for electrophilic interaction, while the regions around the phenyl rings would exhibit a degree of negative potential characteristic of aromatic systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis identifies the most stable spatial arrangements of the atoms, while molecular dynamics (MD) simulations track their movements over time.

Detailed Research Findings: The central five-membered dihydrofuranone ring in γ-butyrolactones is not planar. wikipedia.org Conformational analysis predicts that it adopts a twisted or, more commonly, an envelope conformation, where one atom is out of the plane of the other four, to relieve ring strain. rsc.org For this compound, the presence of two bulky phenyl groups at the C3 position introduces significant steric hindrance. This steric crowding heavily influences the rotational freedom of the phenyl groups and the puckering of the lactone ring. The most stable conformer would be one that minimizes the steric repulsion between the two phenyl rings and between the phenyl rings and the rest of the molecule. nih.gov

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a vacuum or in various solvents. mdpi.comnih.gov An MD simulation would reveal the dynamic behavior of the lactone ring, showing transitions between different envelope or twist conformations. It would also illustrate the rotational dynamics (torsional angles) of the phenyl groups. Key parameters such as the Root Mean Square Deviation (RMSD) would indicate the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) would highlight the most flexible regions of the molecule, likely the phenyl groups. ijsrset.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally. fossee.in

Detailed Research Findings: A fundamental reaction of lactones is hydrolysis, the ring-opening reaction initiated by water or a base. For this compound, a theoretical study of its base-catalyzed hydrolysis would involve modeling the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. Computational methods can be used to map the entire reaction coordinate, which is the minimum energy path from reactants to products. fossee.in

This process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. fossee.in For this reaction, the transition state would feature a partially formed bond between the hydroxide oxygen and the carbonyl carbon, and a partially broken C=O double bond, resulting in a tetrahedral intermediate. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. Such studies on related systems have shown that the reaction proceeds through a zwitterionic or anionic tetrahedral intermediate before the ring opens. researchgate.net The influence of the solvent on the reaction mechanism and energy barriers can also be modeled, providing a more realistic picture of the reaction kinetics. researchgate.net

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate the chemical structure of a molecule with its physical properties or biological activities. nih.gov These models are essential for rational drug design and materials science.

Detailed Research Findings: For a series of derivatives based on the this compound scaffold, QSPR/QSAR models can be developed to predict properties like solubility, melting point, or a specific biological activity. neliti.comijpda.org The process begins by calculating a wide range of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links a selection of these descriptors to the observed property or activity. digitaloceanspaces.com For example, a QSAR study on the antibacterial activity of furanone derivatives might find that a combination of electronic descriptors (like the energy of the LUMO), steric descriptors (like molecular volume), and hydrophobicity (like LogP) can accurately predict the activity. ijpda.org Such a model for this compound derivatives would allow for the virtual screening of new, un-synthesized compounds and the prioritization of candidates with desired properties for synthesis and testing.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 3,3-Diphenyldihydrofuran-2(3H)-one and its derivatives is a primary focus of ongoing research. Future methodologies are expected to move beyond traditional approaches, aiming for higher yields, reduced reaction times, and greater control over stereochemistry.

One promising avenue is the exploration of catalytic asymmetric synthesis. The development of novel chiral catalysts could enable the enantioselective synthesis of 3,3-diaryldihydrofuran-2(3H)-ones, providing access to stereochemically pure compounds with potentially distinct biological activities. Additionally, flow chemistry presents an opportunity to improve the synthesis of this lactone. Continuous flow processes can offer enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis, thereby accelerating the discovery of new derivatives.

Further research into one-pot multi-component reactions is also anticipated. These reactions, where multiple starting materials react in a single vessel to form the desired product, offer significant advantages in terms of atom economy and reduced waste generation. Designing novel multi-component strategies for the construction of the this compound scaffold will be a key area of investigation.

Exploration of New Reactivity Profiles and Transformations

Understanding the full scope of the chemical reactivity of this compound is crucial for unlocking its synthetic potential. Future research will likely focus on exploring its behavior in a wider range of chemical transformations.

The development of novel ring-opening reactions of the lactone ring could provide access to a variety of functionalized open-chain compounds. These products could serve as valuable building blocks for the synthesis of other complex molecules. Furthermore, the investigation of C-H activation and functionalization at various positions on the dihydrofuranone core and the phenyl rings will be a significant area of research. This would allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and leading to more efficient synthetic routes.

The reactivity of the carbonyl group is another area ripe for exploration. Developing new transformations involving this functional group could lead to the synthesis of novel spirocyclic compounds or other complex heterocyclic systems.

Advanced Applications in Drug Discovery and Development

The structural motif of 3,3-disubstituted γ-butyrolactones is present in numerous biologically active natural products and synthetic compounds. This has spurred interest in the potential of this compound as a scaffold in drug discovery. skemman.is

Future research will likely involve the synthesis and biological evaluation of a diverse library of derivatives of this compound. By systematically modifying the phenyl rings and the lactone core, researchers can explore the structure-activity relationships and identify compounds with potent and selective activity against various biological targets. The furan-2(3H)-one ring is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgresearchgate.net

The application of computational methods, such as molecular docking and virtual screening, will play a crucial role in identifying potential biological targets for this class of compounds and in guiding the design of new, more potent analogues. nih.gov The integration of these in silico techniques with traditional medicinal chemistry approaches will accelerate the drug discovery process.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. nih.govjddhs.comresearchgate.netmdpi.com Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally friendly processes. jddhs.com

The development of synthetic methods that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a key focus. jddhs.com The use of catalytic methods, including biocatalysis and photocatalysis, can also contribute to more sustainable syntheses by reducing the need for stoichiometric reagents and harsh reaction conditions. mdpi.com

Furthermore, there will be an emphasis on improving the atom economy of synthetic routes to minimize waste generation. This can be achieved through the design of reactions that incorporate the maximum number of atoms from the starting materials into the final product. The development of processes that utilize renewable feedstocks and energy-efficient techniques, such as microwave-assisted synthesis, will also be crucial in advancing the green chemistry profile of this compound research. nih.govjddhs.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。